Methyl 5-(oxiran-2-yl)furan-2-carboxylate
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Overview
Description
Methyl 5-(oxiran-2-yl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with an oxirane (epoxide) group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(oxiran-2-yl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents to introduce the oxirane and ester functionalities. One common method involves the epoxidation of a furan derivative followed by esterification. For example, the epoxidation of 5-(hydroxymethyl)furan-2-carboxylate can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The resulting epoxide can then be esterified using methanol and a suitable acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(oxiran-2-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols or other oxidized products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted furan derivatives .
Scientific Research Applications
Methyl 5-(oxiran-2-yl)furan-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 5-(oxiran-2-yl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its epoxide and ester functionalities. The epoxide group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The ester group can undergo hydrolysis, releasing the active furan derivative .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound features a similar furan ring but with different substituents, leading to distinct chemical and biological properties.
Methyl furan-2-carboxylate: Lacks the epoxide group, making it less reactive in certain chemical reactions.
Dimethyl furan-2,5-dicarboxylate: Contains two ester groups, which can influence its reactivity and applications.
Uniqueness
Methyl 5-(oxiran-2-yl)furan-2-carboxylate is unique due to the presence of both an epoxide and an ester group on the furan ring.
Properties
IUPAC Name |
methyl 5-(oxiran-2-yl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-10-8(9)6-3-2-5(12-6)7-4-11-7/h2-3,7H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXAILKBPQPQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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